

An In-depth Technical Guide to 2-Hydroxyethyl Benzoate (CAS 94-33-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxyethyl benzoate*

Cat. No.: *B041798*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Hydroxyethyl benzoate** (CAS 94-33-7), an organic compound with applications in the cosmetic, fragrance, and potentially pharmaceutical industries. This document details its chemical and physical properties, provides a detailed protocol for its synthesis via Fischer esterification, and outlines methodologies for its spectroscopic characterization. Furthermore, it explores its purported antimicrobial activity, offering standardized experimental protocols for its evaluation. This guide is intended to be a valuable resource for researchers and professionals engaged in the study and application of this compound.

Chemical and Physical Properties

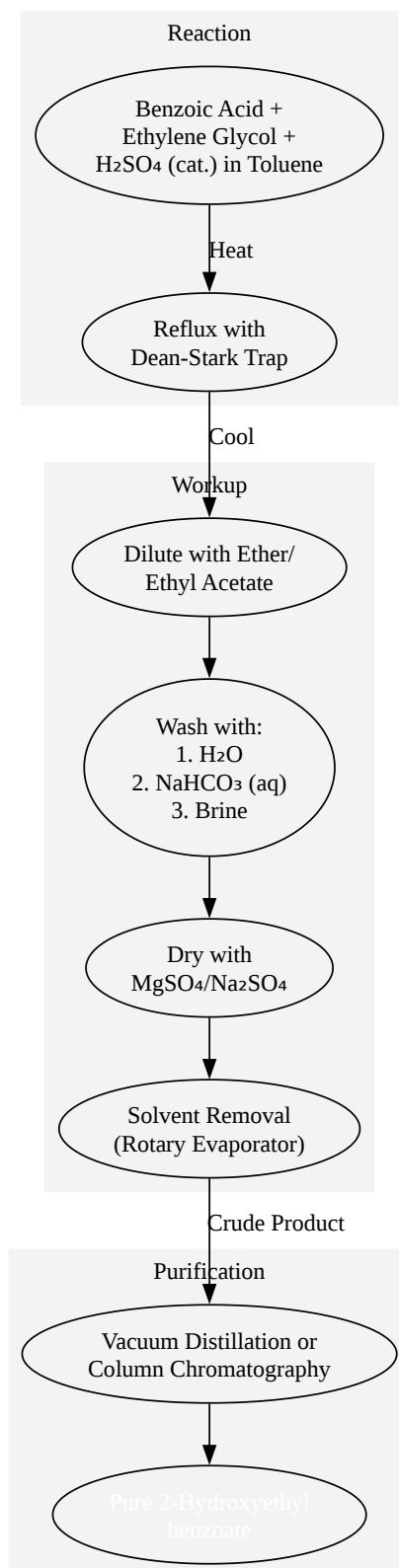
2-Hydroxyethyl benzoate is an ester of benzoic acid and ethylene glycol. It is also known by synonyms such as Ethylene glycol monobenzoate and β -Hydroxyethyl benzoate.^{[1][2]} It has been reported to occur naturally in the leaves of *Hoya pubicalyx*. The fundamental properties of **2-Hydroxyethyl benzoate** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	94-33-7	[1] [2]
Molecular Formula	C ₉ H ₁₀ O ₃	[1] [2]
Molecular Weight	166.17 g/mol	[1] [2]
Appearance	Colorless to pale yellow liquid or solid	[3]
Melting Point	34 °C	[4]
Boiling Point	213-216 °C	[3]
Solubility	Soluble in organic solvents like ethanol and ether; limited solubility in water	[3]
pKa (Predicted)	14.04 ± 0.10	[5]

Synthesis

2-Hydroxyethyl benzoate is typically synthesized via the Fischer esterification of benzoic acid with ethylene glycol, using an acid catalyst. The following protocol is adapted from established methods for Fischer esterification.[\[2\]](#)[\[6\]](#)

Experimental Protocol: Fischer Esterification


Materials:

- Benzoic acid
- Ethylene glycol
- Concentrated sulfuric acid (H₂SO₄) or other acid catalyst
- Toluene (for azeotropic removal of water)
- Diethyl ether or Ethyl acetate (for extraction)

- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (1.0 equivalent), ethylene glycol (2.0 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
- Add a solvent, such as toluene, to fill the Dean-Stark trap and to suspend the reactants.
- Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
- Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude **2-Hydroxyethyl benzoate** by vacuum distillation or column chromatography on silica gel.[\[7\]](#)

[Click to download full resolution via product page](#)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **2-Hydroxyethyl benzoate**.

3.1.1. Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of purified **2-Hydroxyethyl benzoate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- ^1H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling.[\[8\]](#)

3.1.2. Expected Spectral Data

Chemical Shift				
^1H NMR	(ppm, predicted)	Multiplicity	Integration	Assignment
Aromatic Protons	7.4 - 8.1	Multiplet	5H	C_6H_5
Methylene Protons	-4.4	Triplet	2H	$-\text{COOCH}_2-$
Methylene Protons	-3.9	Triplet	2H	$-\text{CH}_2\text{OH}$
Hydroxyl Proton	Variable	Singlet	1H	$-\text{OH}$

¹³ C NMR	Chemical Shift (ppm, predicted)	Assignment
Carbonyl Carbon	~167	C=O
Aromatic Carbons	128 - 133	C ₆ H ₅
Methylene Carbon	~65	-COOCH ₂ -
Methylene Carbon	~61	-CH ₂ OH

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

3.2.1. Experimental Protocol: FTIR Spectroscopy

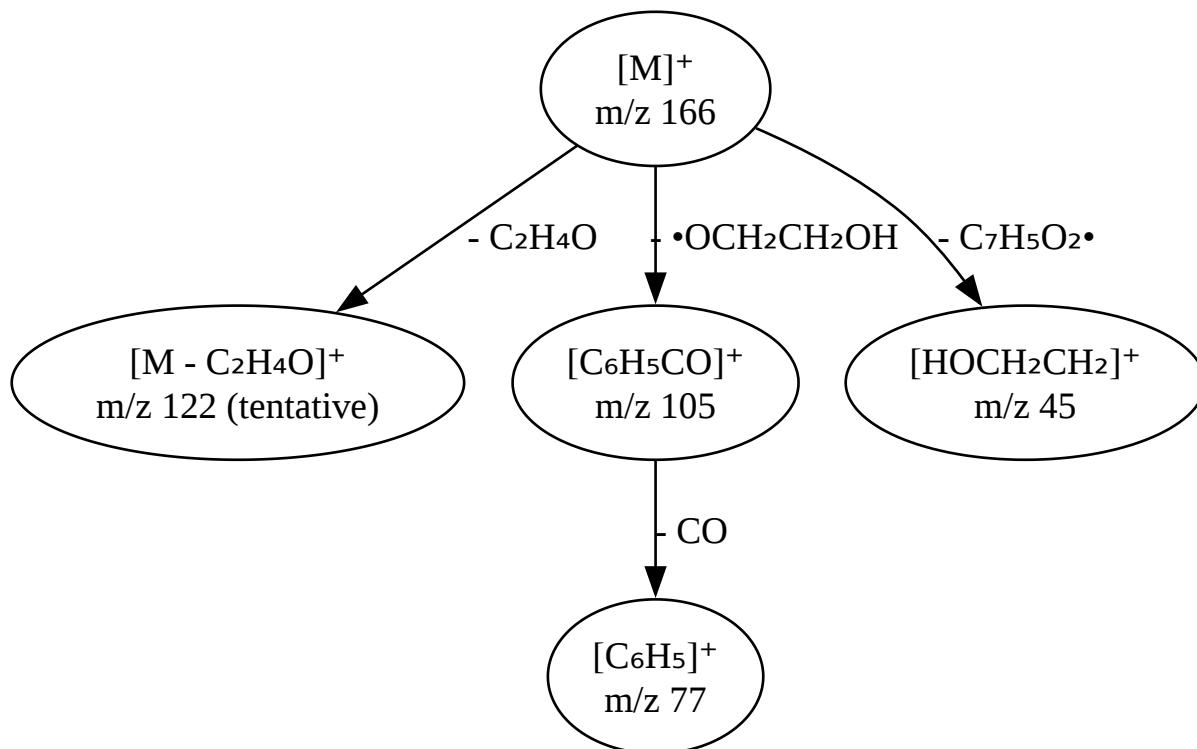
- Sample Preparation: As **2-Hydroxyethyl benzoate** can be a liquid or a low-melting solid, a spectrum can be obtained by placing a thin film of the neat substance between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.^[9]

3.2.2. Expected Peak Assignments

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3500 - 3200 (broad)	O-H stretch	Alcohol
3100 - 3000	C-H stretch	Aromatic
2950 - 2850	C-H stretch	Aliphatic
1720 - 1700	C=O stretch	Ester
1600 - 1450	C=C stretch	Aromatic
1300 - 1100	C-O stretch	Ester and Alcohol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.


3.3.1. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a dilute solution of **2-Hydroxyethyl benzoate** in a volatile solvent into the mass spectrometer, often via a gas chromatograph (GC-MS).
- Ionization: Use a standard electron ionization energy of 70 eV.[10]

3.3.2. Expected Fragmentation Pattern

The mass spectrum is expected to show a molecular ion peak ($[M]^+$) at m/z 166. Key fragment ions would likely include:

- m/z 122: Loss of the hydroxyethyl group (- OCH_2CH_2OH).
- m/z 105: The benzoyl cation ($[C_6H_5CO]^+$), which is often a very stable and abundant fragment for benzoate esters.[9]
- m/z 77: The phenyl cation ($[C_6H_5]^+$).[9]
- m/z 45: The hydroxyethyl cation ($[HOCH_2CH_2]^+$).

[Click to download full resolution via product page](#)

Antimicrobial Activity

2-Hydroxyethyl benzoate has been described as an antimicrobial agent with activity against bacteria, fungi, and protozoa.^[4] The proposed mechanism of action involves the disruption of the cell membrane through interaction with fatty acids, leading to the leakage of cellular contents.^[4]

Experimental Protocols for Antimicrobial Screening

The following are standard protocols that can be used to evaluate the antimicrobial efficacy of **2-Hydroxyethyl benzoate**.

4.1.1. Broth Microdilution Assay for Antibacterial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.^{[8][11]}

Materials:

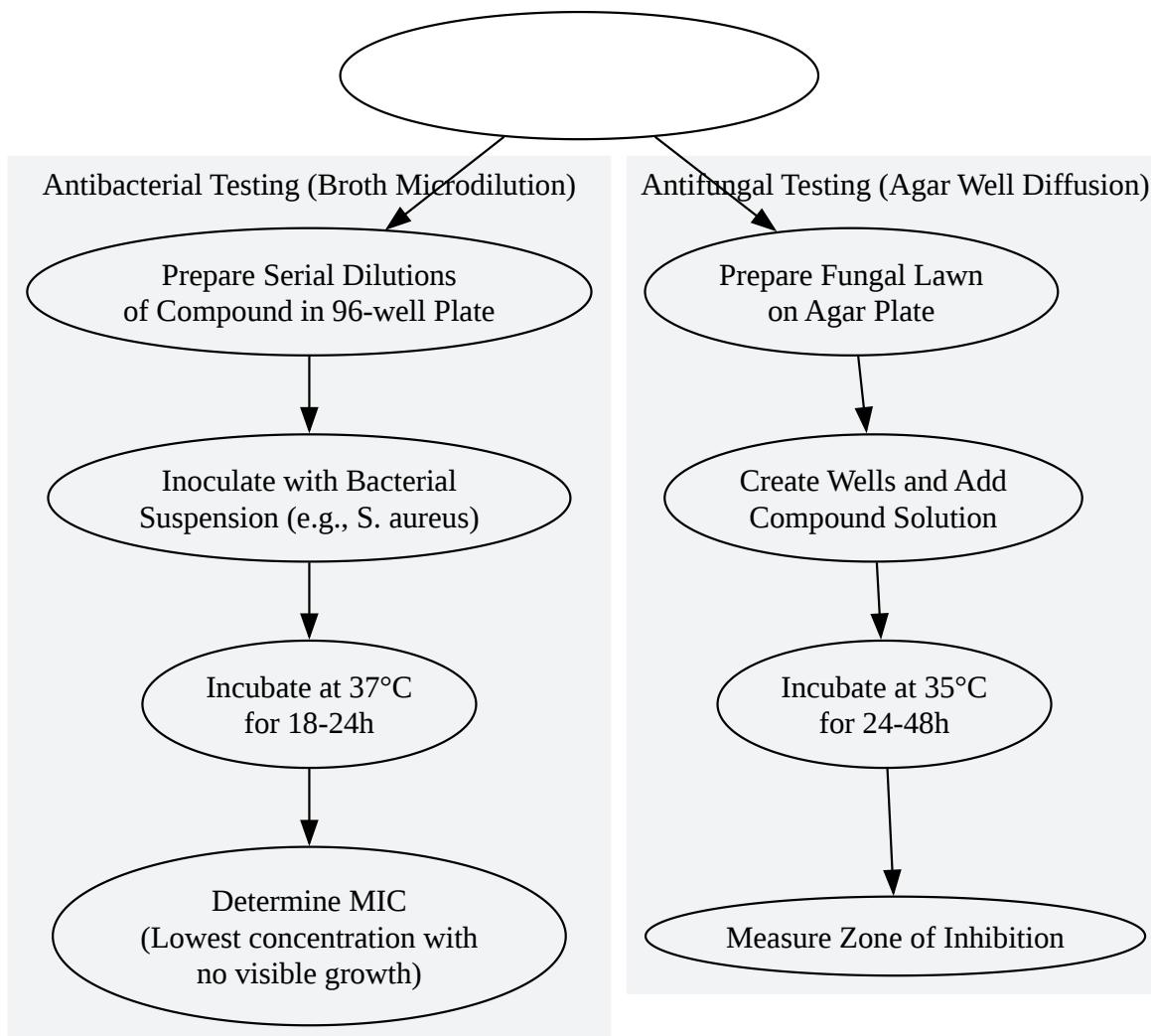
- **2-Hydroxyethyl benzoate**
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Positive control antibiotic (e.g., Ciprofloxacin)
- Negative control (vehicle, e.g., DMSO)

Procedure:

- Prepare a stock solution of **2-Hydroxyethyl benzoate** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.
- Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Add the bacterial inoculum to each well.
- Include positive, negative, and sterility controls.
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

4.1.2. Agar Well Diffusion Assay for Antifungal Activity

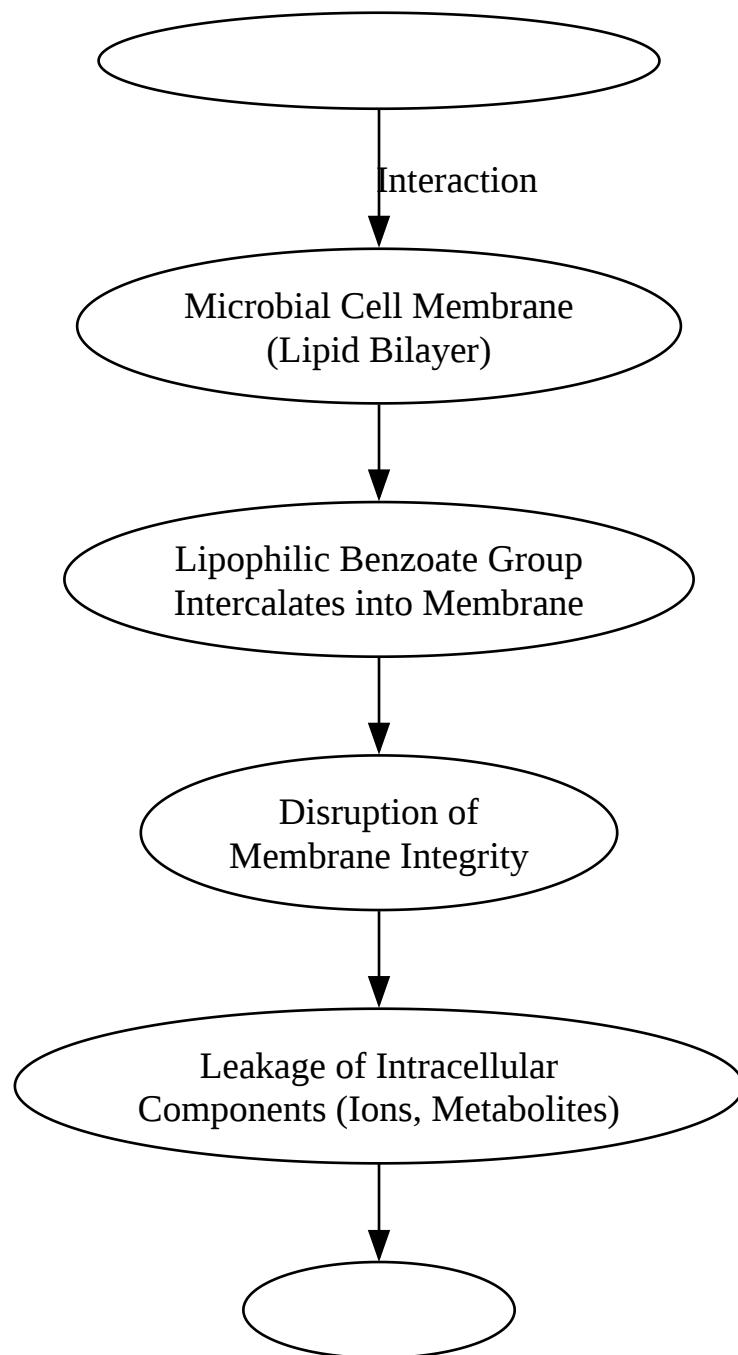
This method is suitable for screening the antifungal properties of the compound.[\[10\]](#)[\[12\]](#)


Materials:

- **2-Hydroxyethyl benzoate**
- Fungal strain (e.g., *Candida albicans*)

- Sabouraud Dextrose Agar (SDA)
- Sterile Petri dishes
- Positive control antifungal (e.g., Fluconazole)
- Negative control (vehicle, e.g., DMSO)

Procedure:


- Prepare SDA plates and allow them to solidify.
- Spread a standardized fungal inoculum over the surface of the agar.
- Create wells of a defined diameter in the agar.
- Add a specific volume of a solution of **2-Hydroxyethyl benzoate** at a known concentration to each well.
- Add positive and negative controls to separate wells.
- Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
- Measure the diameter of the zone of inhibition around each well.

[Click to download full resolution via product page](#)

Putative Mechanism of Antimicrobial Action

While detailed studies on the specific molecular interactions are limited, a plausible mechanism for the antimicrobial activity of **2-Hydroxyethyl benzoate** involves its amphipathic nature. The benzoate portion, being lipophilic, can intercalate into the lipid bilayer of microbial cell membranes. This disruption of the membrane integrity could lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. This proposed

mechanism is consistent with the observed activity of other benzoate esters and phenolic compounds.

[Click to download full resolution via product page](#)

Safety and Handling

2-Hydroxyethyl benzoate is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Hydroxyethyl benzoate is a versatile organic compound with established applications and potential for further development, particularly in the area of antimicrobial agents. This technical guide provides a foundational understanding of its properties, synthesis, characterization, and biological activity. The detailed protocols and structured data presented herein are intended to facilitate further research and application of this compound in various scientific and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solved 1H and 13C NMR spectra of both products from this | Chegg.com [chegg.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. studylib.net [studylib.net]
- 7. pure.mpg.de [pure.mpg.de]
- 8. researchgate.net [researchgate.net]
- 9. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. Well diffusion for antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxyethyl Benzoate (CAS 94-33-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041798#2-hydroxyethyl-benzoate-cas-number-94-33-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com